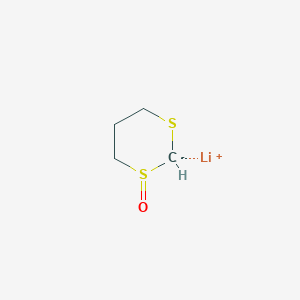

Lithium 1-oxo-1lambda~4~,3-dithian-2-ide

説明

Lithium 1-oxo-1λ⁴,3-dithian-2-ide is a sulfur-containing lithium salt characterized by a dithian ring system with an oxo group and hypervalent sulfur (λ⁴ notation).

特性

CAS番号 |

60349-88-4 |

|---|---|

分子式 |

C4H7LiOS2 |

分子量 |

142.2 g/mol |

InChI |

InChI=1S/C4H7OS2.Li/c5-7-3-1-2-6-4-7;/h4H,1-3H2;/q-1;+1 |

InChIキー |

MZUJQDJBCBCVDF-UHFFFAOYSA-N |

正規SMILES |

[Li+].C1CS[CH-]S(=O)C1 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

Lithium 1-oxo-1lambda~4~,3-dithian-2-ide is typically prepared by the deprotonation of 1,3-dithiane using a strong base such as n-butyllithium (n-BuLi) in a solvent like tetrahydrofuran (THF) at low temperatures . The reaction can be represented as follows:

1,3-Dithiane+n-BuLi→Lithium 1-oxo-1lambda 4 ,3-dithian-2-ide

Industrial Production Methods

化学反応の分析

Types of Reactions

Lithium 1-oxo-1lambda~4~,3-dithian-2-ide undergoes various types of reactions, including:

Nucleophilic Addition: Reacts with electrophiles such as alkyl halides and carbonyl compounds.

Oxidation: Can be oxidized to form sulfoxides or sulfones.

Reduction: Can be reduced to form thiols or thioethers.

Common Reagents and Conditions

Nucleophilic Addition: Typically involves electrophiles like alkyl halides in the presence of THF.

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are commonly used.

Major Products Formed

Nucleophilic Addition: Forms substituted dithianes.

Oxidation: Produces sulfoxides or sulfones.

Reduction: Yields thiols or thioethers.

科学的研究の応用

Lithium 1-oxo-1lambda~4~,3-dithian-2-ide has several applications in scientific research:

Organic Synthesis: Used in the Corey-Seebach reaction to form carbon-carbon bonds.

Medicinal Chemistry: Serves as an intermediate in the synthesis of pharmaceuticals.

Material Science: Utilized in the development of advanced materials with specific properties

作用機序

The compound acts as a nucleophile in various reactions, attacking electrophilic centers to form new bonds. The mechanism involves the formation of a carbanion at the 2-position of the dithiane ring, which then participates in nucleophilic addition or substitution reactions .

類似化合物との比較

Comparison with Structurally Similar Compounds

(a) Hexafluorinated Dithiazine Lithium Salts

lists compounds such as Lithium 4,4,5,5,6,6-hexafluoro-1,1,3,3-tetraoxo-1λ⁶,3λ⁶,2-dithiazinan-2-ide, which share a dithiazine backbone but differ in substituents and sulfur oxidation states. Key distinctions include:

- Fluorination: The hexafluoro derivatives exhibit enhanced thermal and chemical stability due to electron-withdrawing fluorine substituents, whereas the non-fluorinated 1-oxo analog may display higher reactivity in nucleophilic environments .

(b) Lithium Disulfonimides

Compounds like Lithium 1,1,2,2,3,3-Hexafluoropropane-1,3-Disulfonimide () feature sulfonimide anions with high charge delocalization. These are widely used as electrolytes in lithium-ion batteries due to their superior ionic conductivity. In contrast, the 1-oxo-dithian structure may offer weaker ion dissociation, limiting its utility in battery applications without further functionalization .

(c) Lithium Thian Derivatives

references 4-amino-1-imino-1λ⁶-thian-1-one dihydrochloride, a thian-based lithium salt with an imino group. The absence of a dithian ring in this compound reduces chelation capacity compared to Lithium 1-oxo-1λ⁴,3-dithian-2-ide, which could enhance metal-binding efficiency in catalytic systems .

Solubility and Stability Trends

While direct solubility data for Lithium 1-oxo-1λ⁴,3-dithian-2-ide are unavailable, Table 2 in highlights solubility trends for lithium compounds in aqueous systems. For example:

- Lithium carbonate : 13 g/L (low solubility due to strong ionic lattice).

- Lithium hydroxide : 12.8 g/L (moderate solubility).

- Sulfonimide salts: Higher solubility in organic solvents (e.g., >500 g/L in DMF), suggesting that fluorinated or sulfonimide analogs of the 1-oxo-dithian compound may outperform it in non-aqueous applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。